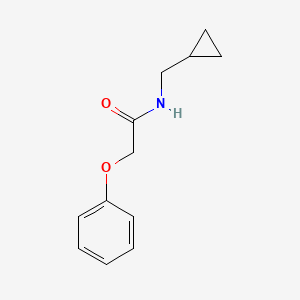
N-(cyclopropylmethyl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopropylmethyl)-2-phenoxyacetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom and a phenoxy group attached to the acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-2-phenoxyacetamide can be achieved through several methods. One common approach involves the reaction of 2-phenoxyacetic acid with cyclopropylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3’-dimethylaminopropyl)carbodiimide (EDC). The reaction typically takes place in an organic solvent like dichloromethane or tetrahydrofuran (THF) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of electrosynthesis techniques has also been explored to achieve greener and more sustainable production methods .
Analyse Des Réactions Chimiques
Types of Reactions: N-(cyclopropylmethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenoxyacetamides.
Applications De Recherche Scientifique
Chemistry: N-(cyclopropylmethyl)-2-phenoxyacetamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the development of new biochemical assays and as a probe to study enzyme-substrate interactions .
Medicine: Its structural features may contribute to the development of drugs with specific biological activities .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of N-(cyclopropylmethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The cyclopropylmethyl group and phenoxyacetamide moiety contribute to its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- N-(cyclopropylmethyl)-2-phenoxyacetamide
- N-(cyclopropylmethyl)-2-phenoxyethanamide
- N-(cyclopropylmethyl)-2-phenoxypropionamide
Comparison: this compound is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds, such as N-(cyclopropylmethyl)-2-phenoxyethanamide and N-(cyclopropylmethyl)-2-phenoxypropionamide, which have different chain lengths and may exhibit different reactivity and biological activity .
Conclusion
This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it a valuable compound for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
N-(cyclopropylmethyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C12H15NO2/c14-12(13-8-10-6-7-10)9-15-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,13,14) |
Clé InChI |
SDKJUPJRJSLHKX-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CNC(=O)COC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


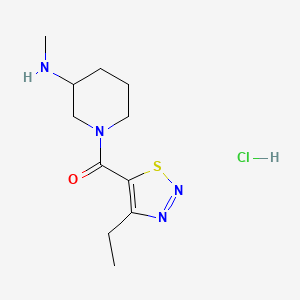

![(5-Bromopyridin-3-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14906120.png)


![(4-Bromophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14906142.png)
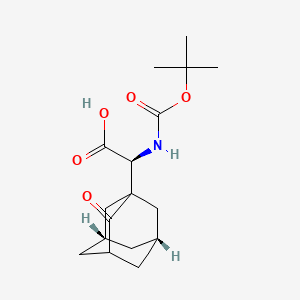
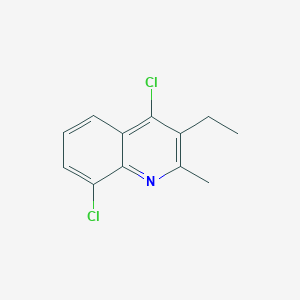
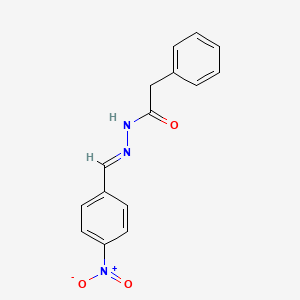
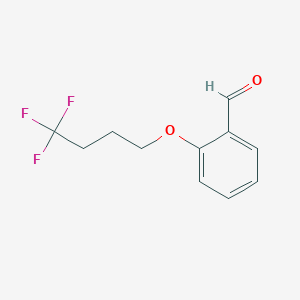
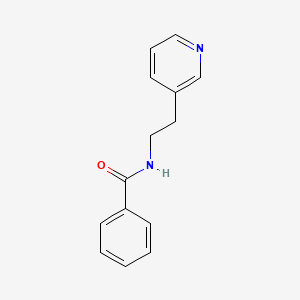
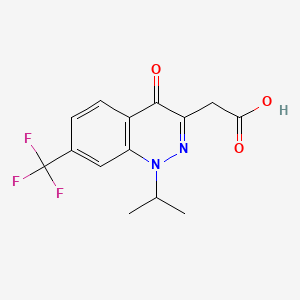
![[2-[2,6-bis(2-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14906186.png)

